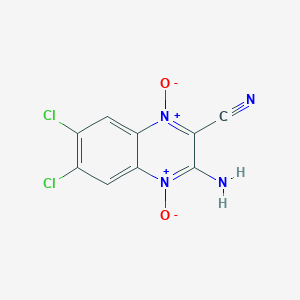![molecular formula C18H15FN2 B15006292 4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15006292.png)
4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are known for their central nervous system depressant effects, which include sedation, anxiolysis, muscle relaxation, and anticonvulsant properties. This particular compound is structurally characterized by a pyrrolo[1,2-a][1,4]benzodiazepine core with a fluorophenyl group attached at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the condensation of a benzodiazepine precursor with a fluorophenyl derivative. One common method involves the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate as reagents under mild conditions to form the imidazobenzodiazepine intermediate . This intermediate is then further reacted to introduce the fluorophenyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods similar to those used for other benzodiazepines. These methods often include the use of flow chemistry platforms, which allow for continuous synthesis and improved yields . The use of isocyanide reagents in a one-pot condensation reaction is also a common approach in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and other substitution reactions can modify the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include hydroxylated, dihydro, and halogenated derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on GABA-A receptors and its potential as a central nervous system depressant.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new psychoactive substances and designer drugs
Mecanismo De Acción
The compound exerts its effects by binding to central benzodiazepine receptors, which interact allosterically with GABA-A receptors. This interaction potentiates the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of the ascending reticular activating system and blocking cortical and limbic arousal . The molecular targets include the GABA-A receptor benzodiazepine binding site, which is responsible for the compound’s sedative and anxiolytic effects .
Comparación Con Compuestos Similares
4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is similar to other benzodiazepines such as:
Flubromazolam: A triazolo-analogue of flubromazepam with heavy hypnosis and sedation effects.
Clonazolam: A triazolo-analog of clonazepam, known for its potency.
Deschloroetizolam: A thienodiazepine that stimulates GABA-A receptors.
Meclonazepam: A designer benzodiazepine with anti-parasitic effects.
The uniqueness of this compound lies in its specific fluorophenyl substitution, which may confer distinct pharmacological properties compared to its analogues.
Propiedades
Fórmula molecular |
C18H15FN2 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H15FN2/c19-15-8-3-2-7-14(15)18-17-10-5-11-21(17)16-9-4-1-6-13(16)12-20-18/h1-11,18,20H,12H2 |
Clave InChI |
XXUDAETZNPQVFA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



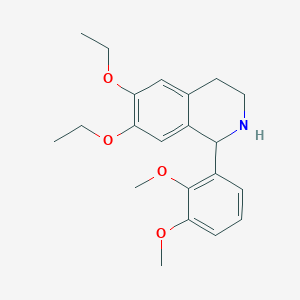

![7-(4-chlorophenyl)-1-[2-(3,4-diethoxyphenyl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15006239.png)
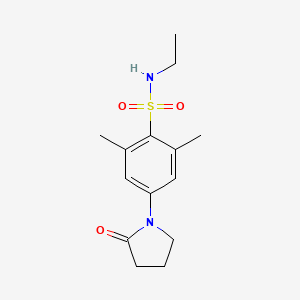
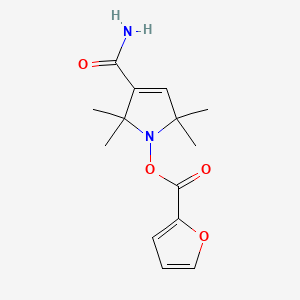
![7-(Adamantan-1-YL)-1,3-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B15006254.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B15006260.png)
![6-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006265.png)
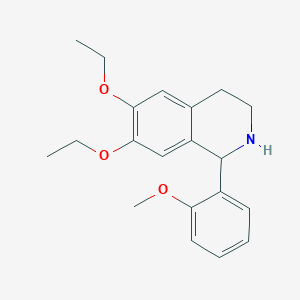
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B15006275.png)
![2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B15006276.png)
![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-ol](/img/structure/B15006283.png)
